CY-09

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

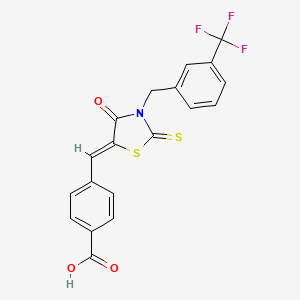

4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTINRHPPGAPLD-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CY-09, a Direct NLRP3 Inflammasome Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Its activation leads to the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18. CY-09 has been identified as a selective and direct small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, experimental methodologies, and the core signaling pathways involved.

Core Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the NLRP3 protein, a central component of the inflammasome complex. The mechanism is specific and does not interfere with the upstream priming signal required for the transcription of NLRP3 and pro-IL-1β.[1]

The core mechanism involves several key steps:

-

Direct Binding: this compound directly binds to the NACHT domain of the NLRP3 protein.[2] Specifically, it interacts with the ATP-binding motif, also known as the Walker A motif.[2][3] The binding affinity (Kd) has been determined to be approximately 500 nM.[4][5]

-

Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses essential ATPase activity that provides the energy for the conformational changes required for its activation and oligomerization.[2] By occupying the ATP-binding site, this compound inhibits this intrinsic ATPase activity.[1][2] Studies have shown that this compound inhibits the ATPase activity of purified NLRP3 at concentrations between 0.1 and 1 µM.[2]

-

Suppression of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents the subsequent oligomerization of NLRP3 monomers.[1][2] This blockade occurs upstream of the recruitment and polymerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). Consequently, this compound remarkably suppresses the nigericin-induced oligomerization of ASC.[1][2]

-

Blockade of Caspase-1 Activation and Cytokine Release: By preventing the formation of a functional inflammasome platform, this compound blocks the recruitment and auto-activation of pro-caspase-1.[1] This leads to a dose-dependent reduction in the secretion of the mature pro-inflammatory cytokine IL-1β in response to various NLRP3 activators, including monosodium urate (MSU), nigericin, and ATP.[1][2]

This targeted action makes this compound a specific inhibitor of the NLRP3 inflammasome, with no inhibitory activity reported for the AIM2 or NLRC4 inflammasomes.[2]

Signaling Pathway Visualizations

The following diagrams illustrate the NLRP3 activation pathway and the specific point of intervention by this compound.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: Direct inhibition of NLRP3 by this compound.

Quantitative Data Summary

The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Cell/System | Notes |

| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Direct binding to the NACHT domain.[4][5] |

| NLRP3 ATPase Inhibition | 0.1 - 1 µM | Purified NLRP3 Protein | Specific inhibition; no effect on NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[2] |

| Caspase-1/IL-1β Inhibition | 1 - 10 µM | LPS-primed BMDMs | Effective against MSU, nigericin, and ATP-induced activation.[1][2] |

| hERG Inhibition | No activity at 10 µM | hERG channel assay | Indicates low risk of cardiac side effects.[4][5] |

Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | 18.9 |

| CYP2C9 | 8.18 |

| CYP2C19 | >50 |

| CYP2D6 | >50 |

| CYP3A4 | 26.0 |

| Data suggests a low risk of drug-drug interactions mediated by major CYP enzymes.[6] |

Table 3: Pharmacokinetic and Metabolic Properties of this compound

| Parameter | Value | System |

| Bioavailability | 72% | C57BL/6J Mice (oral dose) |

| Half-life (t½) | 2.4 hours | C57BL/6J Mice |

| Area Under Curve (AUC) | 8,232 (h·ng)/ml | C57BL/6J Mice |

| Metabolic Stability (t½) | >145 minutes | Human and Mouse Liver Microsomes |

| Pharmacokinetic data is based on a single intravenous or oral administration.[6][7] |

Key Experimental Protocols

The following sections detail generalized protocols for assays crucial to characterizing the mechanism of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the stimulation of macrophages to activate the NLRP3 inflammasome and assess the inhibitory effect of this compound.

Caption: Experimental workflow for in vitro inflammasome inhibition assay.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are cultured and seeded into 12-well plates.[6]

-

Priming (Signal 1): Cells are treated with lipopolysaccharide (LPS, e.g., 50 ng/mL) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.[6]

-

Inhibition: The culture medium is replaced, and cells are pre-incubated with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30 minutes.[6]

-

Activation (Signal 2): NLRP3 activators such as nigericin (10 µM for 30 min), ATP (2.5 mM for 30 min), or MSU crystals (150 µg/mL for 4 h) are added to the culture.[6]

-

Sample Collection: Supernatants and cell lysates are collected separately. Supernatants are often precipitated (e.g., with methanol/chloroform) to concentrate proteins.

-

Analysis:

-

Immunoblotting: Samples are analyzed by SDS-PAGE and western blot to detect cleaved caspase-1 (p20 subunit) in the supernatant and precursor proteins (pro-caspase-1, pro-IL-1β) in the cell lysates.[8]

-

ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[8]

-

ASC Oligomerization Assay

This assay visualizes the formation of the large ASC speck, a hallmark of inflammasome activation, and assesses its inhibition by this compound.

Methodology:

-

Cell Stimulation: LPS-primed BMDMs are treated with this compound followed by an NLRP3 activator (e.g., nigericin) as described in section 4.1.

-

Lysis: Cells are lysed in a Triton X-100-based buffer to maintain the integrity of the insoluble ASC oligomers.

-

Cross-linking: The lysate is treated with a cross-linker (e.g., DSS) to stabilize the ASC oligomers.

-

Centrifugation: The lysate is centrifuged to pellet the insoluble cross-linked ASC specks.

-

Immunoblot Analysis: The pellet (insoluble fraction) and supernatant (soluble fraction) are analyzed by western blot using an anti-ASC antibody. In activated cells, ASC will appear as high-molecular-weight oligomers in the pellet fraction. This compound treatment prevents this shift.[2]

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of NLRP3 and its inhibition by this compound.

Methodology:

-

Protein Purification: Recombinant human NLRP3 protein is purified.

-

Assay Reaction: Purified NLRP3 is incubated with ATP in a reaction buffer. This compound is added at various concentrations (e.g., 0.1-1 µM).

-

Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric detection reagent like malachite green.[2]

-

Data Analysis: The amount of phosphate released is quantified by measuring absorbance. The results show a dose-dependent decrease in phosphate release in the presence of this compound.[2]

Conclusion

This compound is a potent, selective, and direct-acting inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is well-defined, involving the binding to the ATP-binding site within the NACHT domain of NLRP3, which inhibits the protein's essential ATPase activity.[2] This single action prevents the downstream conformational changes, oligomerization, and assembly of the full inflammasome complex, ultimately blocking caspase-1 activation and the release of IL-1β.[1][2] Supported by a favorable pharmacokinetic profile, this compound has demonstrated therapeutic effects in animal models of NLRP3-driven diseases, such as cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes, highlighting its potential as a targeted therapy for a range of inflammatory disorders.[2][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of CY-09: A Direct Inhibitor of NLRP3 ATPase Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Activation of the NLRP3 inflammasome is tightly regulated by the ATPase activity of its central NACHT domain, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of CY-09, a selective and direct small-molecule inhibitor of the NLRP3 inflammasome. We detail the molecular mechanism of this compound, focusing on its direct binding to the ATP-binding motif of the NLRP3 NACHT domain and subsequent inhibition of its ATPase activity. This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing this compound's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The NLRP3 Inflammasome and Its Role in Disease

The NLRP3 inflammasome is a multiprotein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[3] This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as a form of inflammatory cell death known as pyroptosis.[2][3]

Dysregulation of the NLRP3 inflammasome is a key driver of numerous chronic inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[1][2][4] The ATPase activity of the NLRP3 NACHT domain is essential for the conformational changes required for its oligomerization and the subsequent assembly of the inflammasome complex.[4][5][6] Therefore, direct inhibition of this ATPase activity presents a highly specific and attractive therapeutic strategy.

This compound: A Selective and Direct NLRP3 Inhibitor

This compound is a small molecule that has been identified as a selective and direct inhibitor of the NLRP3 inflammasome.[4][7][8] Its mechanism of action is centered on the direct targeting of the NLRP3 protein itself, a significant advancement over previous inhibitors that often had off-target effects.[4]

Mechanism of Action

This compound directly binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1] This interaction physically obstructs the binding of ATP, thereby inhibiting the inherent ATPase activity of the NLRP3 protein.[1][4] The inhibition of ATPase activity prevents the necessary conformational changes for NLRP3 self-association, effectively blocking its oligomerization.[4][7] As a consequence, the entire downstream cascade of inflammasome assembly is halted, leading to the suppression of ASC oligomerization, caspase-1 activation, and the release of mature IL-1β.[4][7]

Specificity of this compound

A key advantage of this compound is its specificity for NLRP3. Studies have shown that this compound does not inhibit the ATPase activity of other related proteins such as NLRC4, NLRP1, NOD2, or the viral RNA sensor RIG-I.[4][5] This selectivity minimizes the potential for off-target effects and underscores its potential as a targeted therapeutic agent.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from various studies on this compound, providing a clear overview of its binding affinity and inhibitory concentrations in different experimental systems.

| Parameter | Value | Method | System | Reference |

| Binding Affinity (Kd) | ~500 nM | Microscale Thermophoresis (MST) | Purified GFP-NLRP3 | [4][9][10] |

| IC50 (IL-1β Release) | 6 µM | ELISA | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [2][11] |

Table 1: Binding Affinity and Cellular Inhibition of this compound.

| Assay | Concentration Range | Effect | System | Reference |

| NLRP3 ATPase Activity | 0.1–1 µM | Inhibition of free phosphate release | Purified NLRP3 protein | [4][5] |

| Caspase-1 Activation & IL-1β Secretion | 1-10 µM | Dose-dependent inhibition | LPS-primed BMDMs (activated by MSU, nigericin, ATP) | [7] |

| ASC Oligomerization | Not specified | Remarkable suppression | Nigericin-induced in BMDMs | [4][7] |

| Non-canonical NLRP3 Activation | Not specified | Blocked | Cytosolic LPS-induced in BMDMs | [7][12] |

| Human Cell Activity | Not specified | Dose-dependent suppression of Caspase-1 activation and IL-1β production | Human THP-1 cells and PBMCs | [4] |

Table 2: Functional Inhibition of NLRP3 Inflammasome by this compound in Various Assays.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory action of this compound on NLRP3 ATPase activity and inflammasome activation.

In Vitro NLRP3 ATPase Activity Assay

This assay directly measures the enzymatic activity of purified NLRP3 and its inhibition by this compound.

Objective: To quantify the ATPase activity of purified NLRP3 protein by measuring the release of free phosphate and to determine the inhibitory effect of this compound.

Materials:

-

Purified recombinant NLRP3 protein

-

This compound compound

-

ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphate detection reagent (e.g., Malachite Green-based colorimetric assay)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the ATPase assay buffer.

-

In a 96-well plate, add the purified NLRP3 protein to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM) to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percentage of ATPase activity inhibition for each concentration of this compound relative to the vehicle control.

Cellular IL-1β Release Assay

This assay measures the downstream consequence of NLRP3 inflammasome activation in a cellular context.

Objective: To assess the inhibitory effect of this compound on NLRP3-dependent IL-1β secretion from macrophages.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Lipopolysaccharide (LPS) for priming

-

NLRP3 activators (e.g., ATP, Nigericin, Monosodium Urate (MSU) crystals)

-

This compound compound

-

ELISA kit for mouse or human IL-1β

Protocol:

-

Plate BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.

-

Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[3]

-

Remove the LPS-containing medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).[3]

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 value of this compound for IL-1β secretion.

ASC Oligomerization Assay

This assay visualizes a key step in inflammasome assembly that is downstream of NLRP3 activation but upstream of caspase-1 activation.

Objective: To determine if this compound inhibits the formation of large ASC oligomers (specks) following NLRP3 activation.

Materials:

-

LPS-primed macrophages

-

NLRP3 activator (e.g., Nigericin)

-

This compound compound

-

Lysis buffer containing a cross-linking agent (e.g., disuccinimidyl suberate - DSS)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for ASC

Protocol:

-

Prime and treat macrophages with this compound and an NLRP3 activator as described in the IL-1β release assay.

-

Lyse the cells in a buffer containing a cross-linking agent to stabilize the ASC oligomers.

-

Centrifuge the lysates at a low speed to pellet the cross-linked ASC specks.

-

Wash the pellet and then boil it in SDS-PAGE sample buffer to dissolve the cross-linked oligomers.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-ASC antibody to detect the presence of ASC monomers and cross-linked oligomers (which appear as high-molecular-weight bands).

-

Compare the extent of ASC oligomerization in this compound-treated cells versus vehicle-treated controls. A reduction in the high-molecular-weight bands indicates inhibition.

Conclusion

This compound represents a significant tool for researchers studying the NLRP3 inflammasome and a promising lead compound for the development of therapeutics for NLRP3-driven diseases. Its well-defined mechanism of action, centered on the direct and specific inhibition of NLRP3's intrinsic ATPase activity, provides a clear rationale for its efficacy. The experimental protocols outlined in this guide offer a robust framework for investigating the effects of this compound and other potential NLRP3 inhibitors in both biochemical and cellular systems. The continued study of compounds like this compound will undoubtedly deepen our understanding of inflammasome biology and pave the way for novel anti-inflammatory therapies.

References

- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of CY-09

An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

Introduction

This compound is a potent, selective, and direct inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] It has emerged as a critical tool for researchers studying inflammation and has shown therapeutic potential in preclinical models of autoinflammatory diseases.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, targeted at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical name 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid. Its core structure features a thiazolidinylidene moiety.

| Property | Value | Reference |

| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | |

| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [2] |

| Molecular Weight | 423.43 g/mol | [3] |

| CAS Number | 1073612-91-5 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in DMSO (with gentle warming) | |

| Storage Conditions | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 months), -20°C (1 month). | [1][2] |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, a key component of the innate immune system that senses a wide array of danger signals. The mechanism proceeds through the following key steps:

-

Direct Binding : this compound directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[1][4] The binding affinity (Kd) has been measured at approximately 500 nM.

-

Inhibition of ATPase Activity : This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is essential for its activation.[1][2][4]

-

Suppression of Assembly : By preventing ATP hydrolysis, this compound blocks the conformational changes required for NLRP3 oligomerization. This, in turn, prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent assembly of the complete inflammasome complex.[1][5]

-

Blocked Caspase-1 Activation : The failure to form a functional inflammasome prevents the auto-activation of pro-caspase-1 into its active form, caspase-1.[5]

-

Reduced Cytokine Maturation : Consequently, the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are suppressed.[4]

Notably, this compound is specific to the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[5] It also does not interfere with the initial "priming" step of inflammasome activation, such as LPS-induced NF-κB signaling.[1]

Biological and Pharmacokinetic Properties

This compound has been evaluated in various in vitro and in vivo systems, demonstrating favorable characteristics for a research compound and potential therapeutic agent.

In Vitro Activity

| Parameter | Value | System | Reference |

| Binding Affinity (Kd) | 500 nM | Direct binding to NLRP3 protein | |

| Effective Concentration | 1 - 10 µM | Inhibition of Caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) | [1][5] |

| hERG Activity | No activity at 10 µM | hERG channel assay | |

| Metabolic Stability (Half-life) | >145 min | Human and mouse liver microsomes | [3][5] |

Cytochrome P450 Inhibition

| Enzyme | IC₅₀ (µM) | Risk of Drug-Drug Interaction | Reference |

| CYP1A2 | 18.9 | Low | [3][5] |

| CYP2C9 | 8.18 | Low | [3][5] |

| CYP2C19 | >50 | Low | [3][5] |

| CYP2D6 | >50 | Low | [3][5] |

| CYP3A4 | 26.0 | Low | [3][5] |

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Dosing | Reference |

| Half-life (t½) | 2.4 h | Single i.v. or oral dose | [3][5] |

| AUC | 8,232 (h·ng)/ml | Single i.v. or oral dose | [3][5] |

| Bioavailability | 72% | Single i.v. or oral dose | [3][5] |

Experimental Protocols

The following are representative protocols for studying the effects of this compound.

Protocol 4.1: In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on NLRP3 activation in bone marrow-derived macrophages (BMDMs).

-

Cell Culture : Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF. Plate cells in 24-well plates and allow them to adhere.

-

Priming : Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]

-

Inhibitor Treatment : Pre-treat the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM in DMSO) or vehicle control (DMSO) for 1 hour.

-

NLRP3 Activation : Induce NLRP3 inflammasome activation by adding a specific agonist, such as:

-

Sample Collection : Collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to analyze intracellular proteins.

-

Analysis :

-

ELISA : Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

-

Western Blot : Analyze cell lysates for cleaved caspase-1 (p20 subunit) and supernatants for secreted IL-1β. Use an antibody against β-actin as a loading control for the lysates.

-

Protocol 4.2: ASC Oligomerization Assay

This assay determines if this compound blocks the formation of the ASC speck, a hallmark of inflammasome assembly.[5]

-

Cell Treatment : Prime and treat BMDMs with this compound and activate the NLRP3 inflammasome as described in Protocol 4.1.

-

Cell Lysis : Lyse the cells in a Triton X-100-based buffer.

-

Cross-linking : Cross-link the protein complexes in the lysate using a fresh cross-linking agent (e.g., DSS) for 30 minutes at 37°C. Quench the reaction.

-

Centrifugation : Pellet the cross-linked, insoluble ASC oligomers by centrifugation.

-

Western Blot : Wash the pellet, resuspend it in sample buffer, and analyze for ASC by Western blotting. A reduction in high-molecular-weight ASC bands in this compound-treated samples indicates inhibition of oligomerization.

Conclusion

This compound is a well-characterized and highly specific inhibitor of the NLRP3 inflammasome. Its direct binding mechanism, favorable pharmacokinetic profile, and proven efficacy in preclinical models make it an invaluable pharmacological tool for investigating the role of NLRP3 in inflammatory diseases.[1][3][5] The data and protocols presented here serve as a comprehensive guide for researchers aiming to utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CY-09: A Direct NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory responses. Consequently, the development of specific NLRP3 inhibitors is a significant focus in therapeutic research. This technical guide details the discovery and development of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. We will explore its mechanism of action, key experimental data from preclinical studies, and detailed protocols for relevant assays. This document serves as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Its activation is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS)[1][2][3].

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and pore-forming toxins like nigericin, can trigger the assembly and activation of the inflammasome complex[1][2].

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[1][4]. Dysregulation of NLRP3 activation is associated with numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases[5][6][7][8].

Discovery of this compound

This compound was identified as a selective and direct inhibitor of the NLRP3 inflammasome. It is an analog of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, C172, but notably lacks CFTR-inhibitory activity[4]. The development of this compound provided a crucial tool to investigate the therapeutic potential of directly targeting NLRP3 for the treatment of inflammasome-driven diseases[9].

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. Key aspects of its mechanism include:

-

Direct Binding to NLRP3: this compound directly binds to the NACHT domain of NLRP3[9][10]. Specifically, it targets the ATP-binding motif (Walker A motif) within this domain[4][5].

-

Inhibition of ATPase Activity: By binding to the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3[5][9][10]. This ATPase activity is essential for the conformational changes required for NLRP3 oligomerization[9].

-

Suppression of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents its oligomerization and the subsequent recruitment of ASC, thereby blocking the assembly of the functional inflammasome complex[5][9][10].

This direct mechanism of action confers a high degree of specificity for the NLRP3 inflammasome, with no significant effect on other inflammasomes like AIM2 and NLRC4[9].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity and Specificity

| Parameter | Value | Cell Type/Assay Condition | Reference |

| NLRP3 Inhibition | |||

| IL-1β Secretion IC50 | 1-10 µM (dose-dependent inhibition) | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [5][10] |

| Specificity | |||

| AIM2 Inflammasome | No effect | Cytosolic dsDNA-induced activation | [9] |

| NLRC4 Inflammasome | No effect | Salmonella infection-induced activation | [9] |

| Binding Affinity | |||

| Kd | 500 nM | Direct binding to NLRP3 | |

| Cytochrome P450 Inhibition | |||

| CYP1A2 IC50 | 18.9 µM | [5][11] | |

| CYP2C9 IC50 | 8.18 µM | [5][11] | |

| CYP2C19 IC50 | >50 µM | [5][11] | |

| CYP2D6 IC50 | >50 µM | [5][11] | |

| CYP3A4 IC50 | 26.0 µM | [5][11] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Value | Dosing Route | Reference |

| Half-life (t½) | 2.4 h | i.v. or oral | [7][11] |

| Bioavailability | 72% | oral | [7][11] |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | i.v. or oral | [7][11] |

| Microsomal Stability (human) | >145 min (half-life) | [5][11] | |

| Microsomal Stability (mouse) | >145 min (half-life) | [5][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Type: Bone Marrow-Derived Macrophages (BMDMs) or Human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

-

Cell Culture: Plate 5 x 10^5 BMDMs or 6 x 10^6 PBMCs per well in a 12-well plate and culture overnight[11].

-

Priming (Signal 1): Replace the medium and stimulate the cells with 50 ng/ml Lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression[11].

-

Inhibitor Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) to the culture and incubate for 30 minutes[11].

-

Activation (Signal 2): Induce NLRP3 activation by adding one of the following stimuli for the specified duration[11]:

-

Monosodium Urate (MSU): 150 µg/ml for 4 hours.

-

ATP: 2.5 mM for 30 minutes.

-

Nigericin: 10 µM for 30 minutes.

-

-

Sample Collection: Collect the cell culture supernatants and lyse the cells to obtain cell extracts[11].

-

Analysis: Analyze the supernatants for secreted IL-1β and cleaved caspase-1 (p20 subunit) by ELISA or Western blot. Analyze the cell lysates for pro-IL-1β and pro-caspase-1 levels by Western blot to ensure that the inhibitor does not affect the priming step[9].

NLRP3 ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of purified NLRP3.

Protocol:

-

Protein Purification: Purify recombinant NLRP3 protein.

-

Assay Reaction: Incubate purified NLRP3 with varying concentrations of this compound (e.g., 0.1–1 µM) in an appropriate reaction buffer containing ATP[9].

-

Phosphate Detection: Measure the release of free phosphate, an indicator of ATP hydrolysis, using a colorimetric assay such as a malachite green-based phosphate assay[9].

-

Specificity Control: Perform the same assay with other purified NLR proteins such as NLRC4, NLRP1, or NOD2 to assess the specificity of inhibition[9].

ASC Oligomerization Assay

Objective: To visualize the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.

Protocol:

-

Cell Culture and Treatment: Prime and treat BMDMs with this compound as described in the inflammasome activation assay (Protocol 5.1).

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator like nigericin[10].

-

Cross-linking: Lyse the cells in a buffer containing a cross-linking agent to stabilize the large ASC oligomers.

-

Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE): Separate the cross-linked protein lysates on an agarose gel under semi-denaturing conditions[5].

-

Immunoblotting: Transfer the proteins to a membrane and probe for ASC to visualize the high molecular weight oligomers[5].

In Vivo MSU-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute gouty inflammation.

Animal Model: C57BL/6J mice.

Protocol:

-

Inhibitor Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection[7].

-

Induction of Peritonitis: After a specified pre-treatment time, inject monosodium urate (MSU) crystals i.p. to induce an NLRP3-dependent inflammatory response[9].

-

Sample Collection: After several hours, collect peritoneal lavage fluid.

-

Analysis:

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to this compound and the NLRP3 inflammasome.

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of Action of this compound

Caption: this compound directly targets the NLRP3 NACHT domain.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for assessing this compound's in vitro efficacy.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NLRP3-driven diseases. As a selective and direct inhibitor, it provides a powerful tool for both basic research and clinical development. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of inflammatory diseases highlight its therapeutic potential[7][9]. This technical guide provides a comprehensive overview of the discovery, mechanism, and experimental validation of this compound, serving as a valuable resource for the scientific community engaged in the study of inflammation and the development of novel therapeutics.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]

- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

CY-09: A Deep Dive into its Selective Inhibition of the NLRP3 Inflammasome

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide array of chronic diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. CY-09 has been identified as a potent, selective, and direct inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of this compound's selectivity for NLRP3 over other inflammasomes, detailing its mechanism of action, supported by quantitative data and experimental methodologies.

Mechanism of Action: Direct Targeting of the NLRP3 ATPase Domain

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. Specifically, it binds to the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain of NLRP3.[1][2][3] This binding event is crucial as the ATPase activity of the NACHT domain is an essential prerequisite for NLRP3 oligomerization and the subsequent assembly of the entire inflammasome complex.[1][4] By inhibiting the ATPase activity of NLRP3, this compound effectively prevents these downstream events, including the recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the activation of caspase-1 and the maturation of IL-1β and IL-18.[1][4][5]

The selectivity of this compound for NLRP3 is underscored by the fact that it does not inhibit the ATPase activity of other related proteins such as NLRC4, NLRP1, NOD2, or RIG-I.[1] This specificity is critical for a therapeutic agent, as it minimizes off-target effects and the potential for broader immunosuppression.

Quantitative Analysis of this compound Selectivity

The following table summarizes the inhibitory activity of this compound against various inflammasomes. The data clearly demonstrates the high degree of selectivity for NLRP3.

| Inflammasome | Target Protein | This compound Activity | IC50 | Reference |

| NLRP3 | NLRP3 | Inhibits ATPase activity, oligomerization, and activation | ~6 µM (in mouse BMDMs for IL-1β release) | [6] |

| NLRC4 | NLRC4 | No effect on activation or ATPase activity | Not Applicable | [1][7] |

| AIM2 | AIM2 | No effect on activation | Not Applicable | [1][7] |

| NLRP1 | NLRP1 | No effect on ATPase activity | Not Applicable | [1][7] |

Signaling Pathway Diagrams

The distinct activation mechanisms of the various inflammasomes provide a clear rationale for the selectivity of this compound. The following diagrams, generated using the DOT language, illustrate these pathways and highlight the specific point of intervention for this compound.

NLRP3 Inflammasome Activation Pathway and this compound Inhibition

Caption: NLRP3 pathway and this compound's inhibitory point.

NLRC4 Inflammasome Activation Pathway

Caption: The NLRC4 inflammasome activation pathway.

AIM2 Inflammasome Activation Pathway

Caption: The AIM2 inflammasome activation pathway.

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess the selectivity of this compound.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

1. Cell Culture and Priming:

- Culture murine bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF.

- Seed 5 x 10^5 BMDMs per well in a 12-well plate and allow to adhere overnight.

- Prime the cells with 50 ng/mL lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

2. Inhibitor Treatment:

- Following priming, pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

3. Inflammasome Activation:

- Induce NLRP3 inflammasome activation by adding one of the following stimuli for the specified duration:

- ATP: 2.5 mM for 30 minutes.

- Nigericin: 10 µM for 30 minutes.

- Monosodium urate (MSU) crystals: 150 µg/mL for 4 hours.

4. Sample Collection and Analysis:

- Collect the cell culture supernatants to measure IL-1β secretion by ELISA.

- Lyse the cells to prepare protein extracts.

- Analyze the cell lysates and supernatants by Western blot to detect cleaved caspase-1 (p20 subunit).

Protocol 2: In Vitro NLRC4 Inflammasome Activation and Inhibition Assay in BMDMs

1. Cell Culture and Priming:

- Culture BMDMs as described in Protocol 1.

- Prime the cells with 50 ng/mL LPS for 3 hours.

2. Inhibitor Treatment:

- Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

3. Inflammasome Activation:

- Induce NLRC4 inflammasome activation by infecting the cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 4 hours.

4. Sample Collection and Analysis:

- Follow the same procedures for sample collection and analysis as described in Protocol 1 (ELISA for IL-1β and Western blot for cleaved caspase-1).

Protocol 3: In Vitro AIM2 Inflammasome Activation and Inhibition Assay in BMDMs

1. Cell Culture and Priming:

- Culture BMDMs as described in Protocol 1.

- Prime the cells with 50 ng/mL LPS for 3 hours.

2. Inhibitor Treatment:

- Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

3. Inflammasome Activation:

- Induce AIM2 inflammasome activation by transfecting the cells with 0.5 µg/mL of poly(dA:dT) using a suitable transfection reagent for 4 hours.

4. Sample Collection and Analysis:

- Follow the same procedures for sample collection and analysis as described in Protocol 1 (ELISA for IL-1β and Western blot for cleaved caspase-1).

Conclusion

This compound is a highly selective and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of the NLRP3 NACHT domain's ATPase activity, provides a strong molecular basis for its specificity. The lack of activity against other key inflammasomes like NLRC4 and AIM2, as demonstrated by robust experimental data, positions this compound as a valuable tool for dissecting the role of NLRP3 in disease and as a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory conditions. The detailed protocols provided herein offer a framework for researchers to further investigate the properties of this compound and other potential NLRP3 inhibitors.

References

- 1. Immunobiology and Structural Biology of AIM2 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | MDPI [mdpi.com]

Pharmacological Profile of the NLRP3 Inhibitor CY-09: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. CY-09 has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development efforts.

Introduction

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2] Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for numerous autoinflammatory and autoimmune diseases. This compound is a selective and direct inhibitor of NLRP3, demonstrating therapeutic potential in various preclinical models of inflammatory disorders.[1][3] This guide synthesizes the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[2][3][4] This binding competitively inhibits the ATPase activity of NLRP3, which is an essential step for its oligomerization and the subsequent assembly of the inflammasome complex.[3][4][5] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of IL-1β.[1][3][6] Notably, the inhibitory action of this compound is specific to the NLRP3 inflammasome, with no significant effect on the AIM2 or NLRC4 inflammasomes.[7][8]

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity and Binding Affinity

| Parameter | Species | Cell Type/Assay | Value | Reference(s) |

| NLRP3 Inhibition (IC50) | Mouse | LPS-primed BMDMs (Nigericin-induced) | ~5 µM | [7] |

| Mouse | LPS-primed BMDMs (MSU-induced) | ~7.5 µM | [7] | |

| Mouse | LPS-primed BMDMs (ATP-induced) | ~6 µM | [7] | |

| Binding Affinity (Kd) | Human | Purified GFP-NLRP3 (Microscale Thermophoresis) | ~500 nM | [9] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Dosing Route | Value | Reference(s) |

| Half-life (t1/2) | Mouse | Intravenous & Oral | 2.4 h | [3][10] |

| Area Under the Curve (AUC) | Mouse | Intravenous & Oral | 8,232 h·ng/mL | [3][10] |

| Bioavailability | Mouse | Oral | 72% | [3][10] |

| Metabolic Stability (t1/2) | Human | Liver Microsomes | >145 min | [3][7] |

| Mouse | Liver Microsomes | >145 min | [3][7] |

Table 3: Off-Target Effects and Safety Profile

| Parameter | Assay | Value (IC50) | Reference(s) |

| hERG Inhibition | Automated Patch Clamp | No activity at 10 µM | [9] |

| Cytochrome P450 (CYP) Inhibition | |||

| CYP1A2 | Human Liver Microsomes | 18.9 µM | [3][7] |

| CYP2C9 | Human Liver Microsomes | 8.18 µM | [3][7] |

| CYP2C19 | Human Liver Microsomes | >50 µM | [3][7] |

| CYP2D6 | Human Liver Microsomes | >50 µM | [3][7] |

| CYP3A4 | Human Liver Microsomes | 26.0 µM | [3][7] |

In Vivo Efficacy

This compound has demonstrated significant therapeutic effects in various mouse models of NLRP3-driven diseases:

-

Cryopyrin-Associated Autoinflammatory Syndrome (CAPS): Treatment with this compound prevented neonatal lethality in a mouse model of CAPS.[1][3]

-

Type 2 Diabetes: this compound reversed metabolic disorders in diabetic mice by inhibiting NLRP3-dependent inflammation.[1][3]

-

Gout: In a model of MSU-induced peritonitis, this compound treatment suppressed IL-1β production and neutrophil influx.[3][6]

-

Alzheimer's Disease: this compound has been shown to restore cerebral glucose metabolism and relieve cognitive impairment in a mouse model of Alzheimer's disease.[11]

-

Inflammatory Pain: this compound has been reported to relieve inflammatory pain in mouse models.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in mouse BMDMs.

Caption: Experimental workflow for in vitro NLRP3 inhibition assay.

Materials:

-

Bone marrow cells from C57BL/6J mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

This compound

-

NLRP3 agonist (e.g., Nigericin, MSU, ATP)

-

ELISA kit for mouse IL-1β

-

Antibodies for Western blot (anti-caspase-1)

-

Reagents for Western blotting

Procedure:

-

BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM with 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

-

Cell Seeding: Plate the differentiated BMDMs in 12-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.[3]

-

Priming: Replace the medium and prime the cells with 50 ng/mL LPS for 3 hours.[3]

-

Inhibitor Treatment: Add varying concentrations of this compound (e.g., 1, 5, 10 µM) to the cells and incubate for 30 minutes.[3]

-

NLRP3 Activation: Stimulate the cells with an NLRP3 agonist. For example, add 10 µM nigericin and incubate for 30 minutes, or 150 µg/mL MSU for 4 hours.[3]

-

Sample Collection: Collect the cell culture supernatants. Lyse the remaining cells with an appropriate lysis buffer.

-

Analysis:

-

ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Western Blot: Analyze the cleavage of caspase-1 (p20 subunit) in both the supernatants and cell lysates by Western blotting.

-

In Vivo MSU-Induced Peritonitis Model

This protocol details the induction of peritonitis in mice using monosodium urate (MSU) crystals to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6J mice

-

Monosodium urate (MSU) crystals

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 10% Solutol HS 15, and 80% saline)[3]

-

PBS

-

ELISA kit for mouse IL-1β

-

Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)

Procedure:

-

This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle to mice via intraperitoneal (i.p.) or oral administration.[5]

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 1 hour), inject 1 mg of MSU crystals suspended in sterile PBS into the peritoneal cavity of each mouse.[5][6]

-

Sample Collection: At a defined time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5 mL of cold PBS into the peritoneal cavity.[6]

-

Analysis:

-

Cell Infiltration: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) for analysis by flow cytometry to quantify neutrophil influx.

-

Cytokine Measurement: Use the cell-free supernatant from the peritoneal lavage fluid to measure IL-1β levels by ELISA.

-

Conclusion

This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with a favorable pharmacological profile. Its demonstrated efficacy in a range of preclinical models of inflammatory diseases highlights its potential as a therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic applications of NLRP3 inhibition.

References

- 1. rupress.org [rupress.org]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CY-09 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2] Its mechanism of action involves binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, which inhibits the enzyme's ATPase activity.[2][3][4] This action effectively blocks the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[2][5] Consequently, this compound suppresses the downstream activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study NLRP3-mediated inflammation.

Mechanism of Action

This compound specifically targets the NLRP3 protein, preventing the conformational changes required for inflammasome activation. It does not affect the priming step of the inflammasome pathway, such as LPS-induced NF-κB activation, but acts on the second signal that triggers NLRP3 oligomerization.[1] This specificity makes this compound a valuable tool for dissecting the role of the NLRP3 inflammasome in various cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. rndsystems.com [rndsystems.com]

Application Notes and Protocols for CY-09 in Macrophage Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4][5][6] Its mechanism of action involves direct binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, which inhibits the enzyme's ATPase activity.[1][3][4][5][6][7][8] This action effectively prevents the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex, leading to the suppression of caspase-1 activation and the release of pro-inflammatory cytokines such as IL-1β.[1][3][4] Research has also indicated that this compound can modulate macrophage polarization, reducing the pro-inflammatory M1 phenotype and promoting a shift towards the anti-inflammatory M2 phenotype.[7][8][9] Furthermore, it has been observed to suppress NF-κB transcription.[7] These characteristics make this compound a valuable tool for studying NLRP3-driven inflammation in macrophages.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound for macrophage studies can vary depending on the cell type and experimental conditions. The following table summarizes effective concentrations cited in the literature.

| Cell Type | Activator(s) | Effective this compound Concentration | Observed Effect | Reference(s) |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin, ATP, or MSU | 1 - 10 µM | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [1][3][4] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 10 µM | Inhibition of IL-1β production. | [10] |

| Human THP-1 Cells | LPS + Nigericin | 1 µM | Inhibition of NLRP3 inflammasome activation. | [3][6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | Dose-dependent | Suppression of caspase-1 activation and IL-1β production. | [3][4] |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in mouse BMDMs.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or M-CSF

-

DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin, ATP, or Monosodium Urate (MSU)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for mouse IL-1β

-

Reagents for Western blotting (lysis buffer, antibodies for caspase-1 p20)

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

On day 7, detach the differentiated BMDMs and seed them in 12-well plates at a density of 1 x 10^6 cells/well.

-

Allow the cells to adhere overnight.

-

-

Priming and Treatment:

-

Prime the BMDMs with LPS (e.g., 500 ng/mL) for 3 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

-

-

NLRP3 Activation:

-

Stimulate the cells with an NLRP3 activator for the indicated time:

-

Nigericin (10 µM) for 30-45 minutes.

-

ATP (2.5 mM) for 30 minutes.

-

MSU crystals (150 µg/mL) for 4 hours.

-

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants to measure secreted IL-1β by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20).

-

Protocol 2: Assessment of Macrophage Polarization

This protocol outlines a method to evaluate the effect of this compound on macrophage polarization.

Materials:

-

Differentiated BMDMs (as in Protocol 1)

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 (for M2 polarization)

-

This compound

-

TRIzol reagent for RNA extraction

-

Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)

-

Antibodies for flow cytometry (e.g., F4/80, CD86 for M1; CD206 for M2)

Procedure:

-

Cell Seeding and Treatment:

-

Seed differentiated BMDMs in 6-well plates.

-

Treat the cells with this compound at the desired concentration.

-

-

Macrophage Polarization:

-

To induce M1 polarization, stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

To induce M2 polarization, stimulate the cells with IL-4 (20 ng/mL) for 24 hours.

-

Include an untreated control group (M0).

-

-

Analysis of Polarization Markers:

-

qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

-

Visualizations

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

Caption: Experimental workflow for testing this compound in macrophages.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for CY-09 in a Mouse Model of Autoinflammatory Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, which inhibits its ATPase activity.[1][4] This action prevents the assembly and activation of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory syndromes, including Cryopyrin-Associated Periodic Syndromes (CAPS).[4]

These application notes provide detailed protocols for utilizing this compound in a mouse model of CAPS and an acute model of NLRP3-mediated inflammation, monosodium urate (MSU)-induced peritonitis.

Mechanism of Action of this compound

This compound's inhibitory effect on the NLRP3 inflammasome is highly specific. It directly targets NLRP3, preventing the conformational changes required for its activation and subsequent downstream signaling. This leads to a significant reduction in the release of mature IL-1β and IL-18, thereby mitigating the inflammatory response.

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.

Experimental Protocols

Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model

This protocol describes the use of a genetically engineered mouse model of CAPS to evaluate the in vivo efficacy of this compound. The model utilizes mice with a gain-of-function mutation in the Nlrp3 gene (Nlrp3A350VneoR) crossed with mice expressing Cre recombinase under the control of the myeloid-specific lysozyme M promoter (LysM-Cre). This results in myeloid-specific expression of the hyperactive NLRP3 mutant, leading to a severe autoinflammatory phenotype.[5]

Materials:

-

Nlrp3A350VneoR mice

-

LysM-Cre mice

-

This compound (dissolved in a vehicle, e.g., 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline)[6]

-

Sterile PBS

-

Standard laboratory equipment for animal handling, injection, and monitoring.

Protocol:

-

Animal Breeding and Genotyping:

-

Breed Nlrp3A350VneoR mice with LysM-Cre mice to generate experimental animals (Nlrp3A350VneoR/+;LysM-Cre/+).

-

Genotype offspring to identify experimental and control littermates.

-

-

This compound Administration:

-

Begin treatment of neonatal mice within the first few days of birth.

-

Administer this compound intraperitoneally (i.p.) or orally (p.o.) at a dose of 5-10 mg/kg daily.[2] The optimal dose may need to be determined empirically.

-

Administer vehicle control to a separate cohort of mutant mice.

-

-

Monitoring and Endpoint Analysis:

-

Monitor mice daily for signs of inflammation (e.g., skin lesions, joint swelling), body weight, and survival.

-

At the experimental endpoint, collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.

-

Harvest tissues (e.g., spleen, liver) for histological analysis and to assess immune cell infiltration.

-

Caption: Experimental workflow for the CAPS mouse model study.

Monosodium Urate (MSU)-Induced Peritonitis Model

This acute model of inflammation is used to assess the rapid, in vivo inhibitory effects of this compound on NLRP3 inflammasome activation. Intraperitoneal injection of MSU crystals triggers a potent inflammatory response characterized by the influx of neutrophils and the production of IL-1β.[7][8]

Materials:

-

C57BL/6J mice (8-10 weeks old)

-

Monosodium urate (MSU) crystals (prepared as described below)

-

This compound (dissolved in a suitable vehicle)

-

Sterile PBS

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

-

ELISA kit for mouse IL-1β

Protocol for MSU Crystal Preparation:

-

Dissolve uric acid in sterile water with NaOH at 70°C.

-

Allow the solution to cool slowly to form crystals.

-

Wash the crystals with ethanol and dry them.

-

Resuspend the sterile crystals in PBS to the desired concentration (e.g., 5 mg/mL) before injection.

Experimental Protocol:

-

This compound Pre-treatment:

-

Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control to mice 30-60 minutes prior to MSU injection.[1]

-

-

Induction of Peritonitis:

-

Inject 1 mg of MSU crystals in 200 µL of sterile PBS into the peritoneal cavity of each mouse.[1]

-

-

Peritoneal Lavage and Sample Collection:

-

Euthanize mice 6 hours after MSU injection.

-

Expose the peritoneal cavity and inject 5 mL of cold PBS.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.[7]

-

-

Cell Analysis by Flow Cytometry:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies against neutrophil and macrophage markers (e.g., Ly6G, CD11b).

-

Analyze the cell populations by flow cytometry.[7]

-

-

Cytokine Analysis by ELISA:

-

Use the supernatant from the centrifuged peritoneal lavage fluid to measure IL-1β concentrations using a commercial ELISA kit according to the manufacturer's instructions.

-

Caption: Experimental workflow for the MSU-induced peritonitis model.

Data Presentation

Table 1: Effect of this compound on Survival and Body Weight in a CAPS Mouse Model

| Treatment Group | N | Survival Rate at Day 25 | Body Weight at Day 9 (g) |

| NLRP3-mutant + Vehicle | 9 | 0% | 3.5 ± 0.2 |

| NLRP3-mutant + this compound | 8 | 100% | 5.8 ± 0.3 |

| Wild-type + Vehicle | 6 | 100% | 6.0 ± 0.2 |

Data are presented as mean ± SEM. Data are representative of published studies.[1]

Table 2: Effect of this compound on Inflammatory Markers in MSU-Induced Peritonitis

| Treatment Group | N | Peritoneal IL-1β (pg/mL) | Serum IL-1β (pg/mL) | Peritoneal Neutrophils (x10^6) |

| Vehicle + PBS | 6 | < 50 | < 50 | < 0.1 |

| Vehicle + MSU | 6 | 1250 ± 150 | 300 ± 50 | 8.5 ± 1.2 |

| This compound + MSU | 6 | 250 ± 80 | 100 ± 30 | 2.1 ± 0.5 |

Data are presented as mean ± SEM. Data are representative of published studies.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in autoinflammatory diseases. The protocols outlined above provide a framework for evaluating the therapeutic potential of this compound in both genetic and acute models of NLRP3-mediated inflammation. The provided data tables illustrate the expected outcomes of such studies, demonstrating the potent anti-inflammatory effects of this compound. Researchers can adapt these protocols to suit their specific experimental needs and further explore the therapeutic applications of NLRP3 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nlrp3 inflammasome activation in macrophages suffices for inducing autoinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CY-09 Administration and Dosage for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2][3] It directly targets the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][4] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, ultimately blocking the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4] Given its targeted mechanism, this compound serves as a critical tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. In vivo studies have demonstrated its therapeutic potential in models of cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and Alzheimer's disease.[2][4][5][6]

This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound to guide researchers in their experimental design.

Data Presentation

This compound Physicochemical and Pharmacokinetic Properties

| Property | Value | Species | Citation |

| Molecular Weight | 423.43 g/mol | N/A | [2][5] |

| Formula | C₁₉H₁₂F₃NO₃S₂ | N/A | [2][5] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming. | N/A | [2][5] |

| Storage | Store at +4°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | N/A | [1] |

| Half-life (t½) | 2.4 hours | C57BL/6J Mice | [2] |

| Bioavailability (Oral) | 72% | C57BL/6J Mice | [2] |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | C57BL/6J Mice | [2] |

Reported In Vivo Dosages and Administration Routes for this compound in Mice

| Disease Model | Strain | Dosage | Administration Route | Vehicle | Citation |

| Alzheimer's Disease | 3xTg-AD | 2.5 mg/kg (daily for 6 weeks) | Intraperitoneal (i.p.) Injection | 10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% saline | [1] |

| Gout/Peritonitis | C57BL/6J | 40 mg/kg | Intraperitoneal (i.p.) Injection | Not specified | [7] |

| Inflammatory Pain | Not specified | Not specified (i.p. injection) | Intraperitoneal (i.p.) Injection | Saline | [8][9] |

| Pharmacokinetic Studies | C57BL/6J | 5 and 10 mg/kg (single dose) | Intravenous (i.v.) and Oral (p.o.) | Not specified | [2] |

| General Oral Formulation | Not specified | Not specified | Oral Gavage | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | [2] |

| General Oral Formulation | Not specified | Not specified | Oral Gavage | 10% DMSO, 90% Corn Oil | [3] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection

This protocol is adapted from a study on Alzheimer's disease in 3xTg-AD mice.[1]

Materials:

-

This compound powder